

Application Notes and Protocols for Adapting Cell Lines to M199 Medium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M199

Cat. No.: B15296203

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (**M199**) is a classic cell culture medium developed for the nutritional studies of chick embryo fibroblasts.[1][2] Its complex formulation, enriched with a wide array of amino acids, vitamins, and nucleic acid precursors, makes it suitable for the culture of various non-transformed and primary cell lines.[3][4] **M199** is widely used in virology, vaccine production, and for the culture of specific cell types like rat pancreatic epithelial cells and mouse lens tissues.[4][5]

Adapting a cell line to a new culture medium, such as **M199**, is a critical process that requires careful execution to maintain cell health, viability, and desired characteristics.[6] This document provides detailed protocols and application notes to guide researchers through the successful adaptation of both adherent and suspension cell lines to **M199** medium.

Key Considerations Before Starting

- **Cell Line Health:** Begin with a healthy, actively growing cell culture in the mid-logarithmic phase with viability exceeding 90%.[7]
- **Cryopreservation:** Always create a frozen stock of the cell line in the original medium before initiating the adaptation process. This serves as a crucial backup.[7]

- **Maintain a Control Culture:** Throughout the adaptation process, continue to culture the cells in the original medium in parallel. This control culture provides a baseline for growth rate and morphology comparison.
- **Record Keeping:** Meticulously document all steps, including media ratios, passage numbers, cell density, viability, and any morphological changes.

Data Presentation

Quantitative monitoring of the adaptation process is essential for success. Below are example tables to structure your data collection for easy comparison.

Table 1: Adherent Cell Line Adaptation Monitoring

Passage Number	Original Medium: M199 Ratio	Seeding Density (cells/cm ²)	Viability (%) at Passage	Doubling Time (hours)	Morphology Notes
P0 (Control)	100:0	2 x 10 ⁴	>95%	24	Normal, spread-out
P1	75:25	2.5 x 10 ⁴	~90%	28	Slightly rounded
P2	50:50	3 x 10 ⁴	~85%	32	More rounded, some floating cells
P3	25:75	3.5 x 10 ⁴	~80%	36	Increased floating cells, some debris
P4	0:100	4 x 10 ⁴	~85%	30	Morphology returning to normal
P5 (Adapted)	0:100	2 x 10 ⁴	>95%	25	Stable, normal morphology

Table 2: Suspension Cell Line Adaptation Monitoring

Passage Number	Original Medium: M199 Ratio	Seeding Density (cells/mL)	Viable Cell Density at Passage (x 10 ⁶ cells/mL)	Viability (%) at Passage	Notes on Cell Clumping
P0 (Control)	100:0	0.3	1.5	>95%	Single cells, minimal clumps
P1	75:25	0.4	1.3	~90%	Minor increase in small clumps
P2	50:50	0.5	1.1	~85%	Noticeable clumping
P3	25:75	0.6	0.9	~80%	Significant clumping
P4	0:100	0.7	1.2	~85%	Clumping begins to decrease
P5 (Adapted)	0:100	0.3	1.6	>95%	Minimal clumping, similar to control

Disclaimer: The data presented in these tables are for illustrative purposes only. Actual results will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

There are two primary methods for adapting cell lines to a new medium: direct adaptation and sequential adaptation. Sequential adaptation, or weaning, is the recommended and gentler approach, as it allows the cells to gradually adjust to the new environment.[\[7\]](#)

Protocol 1: Sequential Adaptation of Adherent Cell Lines

This protocol follows a gradual transition from the original medium to **M199**.

Materials:

- Healthy, sub-confluent culture of the adherent cell line
- Original cell culture medium, pre-warmed to 37°C
- **M199** medium, pre-warmed to 37°C
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA or other appropriate dissociation reagent
- Sterile cell culture flasks or plates
- Sterile serological pipettes and centrifuge tubes
- Hemocytometer or automated cell counter
- Trypan blue solution

Procedure:

- Initial Seeding:
 - Begin with a healthy culture that is approximately 70-80% confluent.
 - Wash the cells with PBS and detach them using Trypsin-EDTA.
 - Neutralize the trypsin with the original medium and centrifuge the cells at 125 x g for 5-10 minutes.
 - Resuspend the cell pellet in the original medium and perform a cell count to determine viability.

- Seed two new flasks at a slightly higher density than for a routine passage. One flask will be the control (100% original medium), and the other will be the first adaptation step.
- Passage 1 (75% Original Medium: 25% **M199**):
 - Prepare the adaptation medium by mixing 75% original medium with 25% **M199** medium.
 - Seed the cells into the adaptation flask with this medium mixture.
 - Incubate under standard conditions.
 - Monitor the cells daily for changes in morphology, attachment, and growth rate compared to the control culture.
- Subsequent Passages:
 - When the adapting cells reach 70-80% confluency, repeat the subculturing process.
 - At each passage, increase the proportion of **M199** medium. A common progression is:
 - Passage 2: 50% Original Medium: 50% **M199**
 - Passage 3: 25% Original Medium: 75% **M199**
 - Passage 4: 100% **M199**[\[7\]](#)
 - It may be necessary to carry the cells for 2-3 passages at a particular ratio if they are under stress.[\[7\]](#)
 - At each step, record cell viability and morphology (see Table 1).
- Full Adaptation:
 - Once the cells are growing well in 100% **M199** medium for at least three passages and exhibit a consistent growth rate and morphology similar to the control, they can be considered adapted.[\[7\]](#)
 - At this point, create a new frozen stock of the adapted cells.

Protocol 2: Sequential Adaptation of Suspension Cell Lines

This protocol is for adapting cells that grow in suspension.

Materials:

- Healthy suspension cell culture in the mid-logarithmic growth phase
- Original cell culture medium, pre-warmed to 37°C
- **M199** medium, pre-warmed to 37°C
- Sterile cell culture flasks (e.g., shaker or spinner flasks)
- Sterile serological pipettes and centrifuge tubes
- Hemocytometer or automated cell counter
- Trypan blue solution

Procedure:

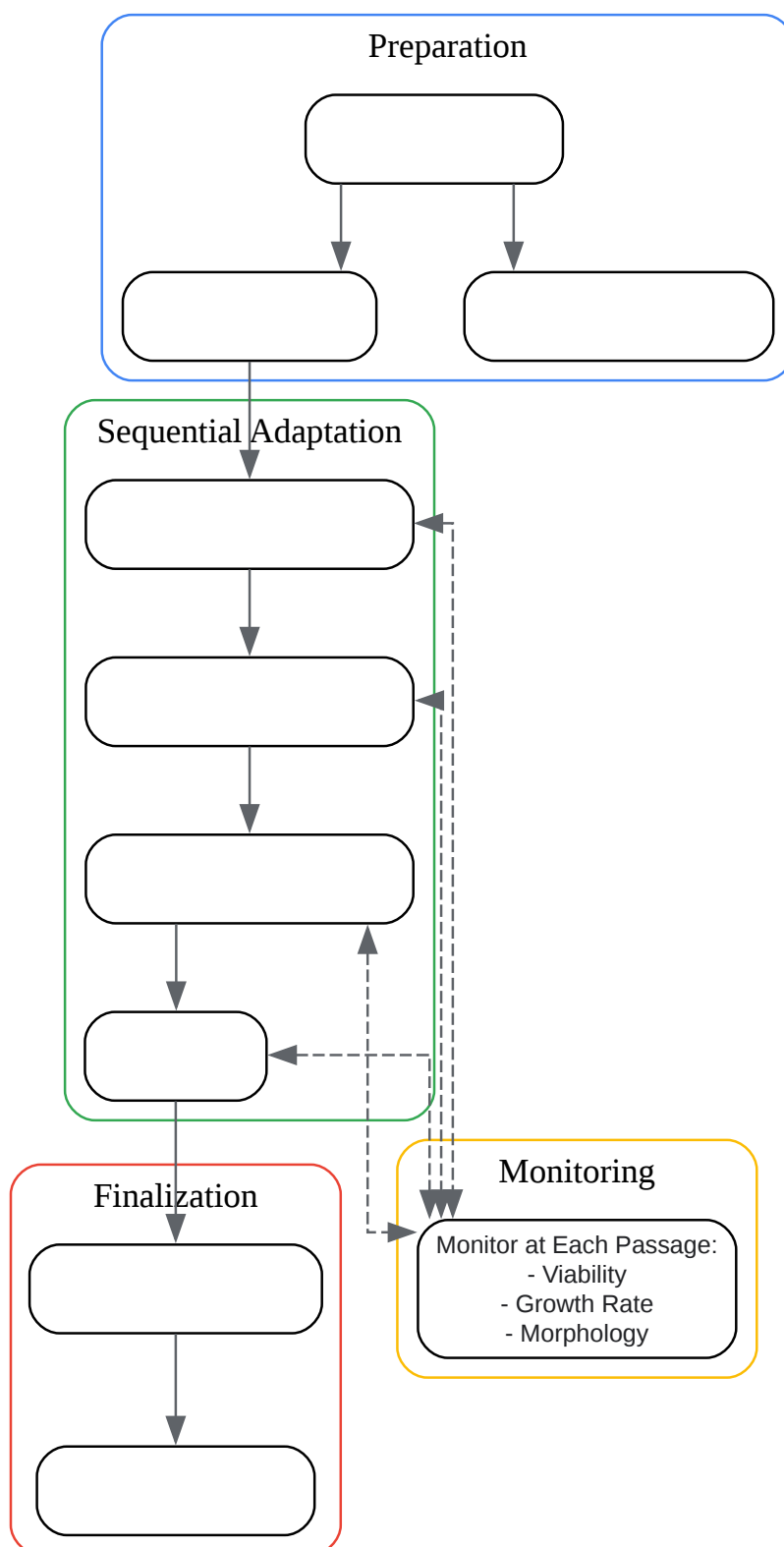
- Initial Seeding:
 - Start with a healthy suspension culture with >90% viability.
 - Perform a cell count.
 - Seed two new flasks at a higher density than for a routine passage (e.g., 2.5×10^5 to 3.5×10^5 cells/ml).[7] One flask will be the control (100% original medium).
- Passage 1 (75% Original Medium: 25% **M199**):
 - Prepare the adaptation medium by mixing 75% original medium with 25% **M199**.
 - Seed the cells into the adaptation flask with this medium.
 - Incubate under standard conditions (e.g., on an orbital shaker).

- Monitor cell density and viability every 1-2 days.
- Subsequent Passages:
 - When the cell density in the adapting culture reaches the optimal range for passaging (e.g., 1×10^6 to 3×10^6 cells/ml), subculture the cells.[\[7\]](#)
 - Increase the proportion of **M199** medium at each passage, following a similar progression as for adherent cells (50:50, 25:75, 100%).
 - If cell clumping occurs, gently triturate the clumps to break them up during passaging.[\[7\]](#)
 - Record cell density, viability, and observations on cell clumping at each step (see Table 2).
- Full Adaptation:
 - The cells are considered fully adapted when they have been successfully cultured in 100% **M199** for at least three passages, with stable growth rates and viability.[\[7\]](#)
 - Cryopreserve a stock of the newly adapted cell line.

Troubleshooting

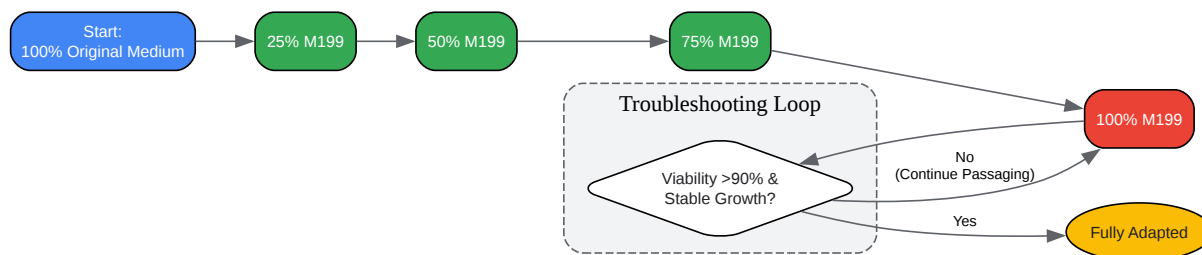
- Low Viability or Slow Growth: If a sharp drop in viability occurs, return to the previous medium ratio for 2-3 passages to allow the cells to recover before attempting to increase the **M199** percentage again.[\[7\]](#)[\[8\]](#)
- Morphological Changes: Some changes in cell morphology are expected during adaptation. [\[7\]](#) However, if cells appear highly stressed (e.g., excessive rounding, detachment of adherent cells, significant debris), consider a more gradual adaptation with smaller increases in **M199** concentration (e.g., 90:10, 75:25).[\[8\]](#)[\[9\]](#)
- Cell Clumping (Suspension Cells): Gentle pipetting can help to break up clumps. If clumping is severe, it may indicate cellular stress.
- pH Shift: **M199** is available with either Earle's or Hanks' balanced salts. Earle's salts are for use in a CO₂ incubator, while Hanks' salts are for use without CO₂.[\[4\]](#)[\[5\]](#) Ensure you are using the correct formulation for your incubation conditions to maintain proper pH.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for sequential cell line adaptation.



[Click to download full resolution via product page](#)

Caption: Logical flow of sequential adaptation media changes.

Note on Signaling Pathways

The transition to a new medium can potentially alter cellular signaling pathways. However, these effects are highly dependent on the specific cell line and its metabolic and signaling dependencies. **M199**, with its unique composition including precursors for nucleic acid synthesis like adenine and guanine, may influence pathways related to cell proliferation and metabolism.[3][4] A thorough characterization of the adapted cell line, including functional assays relevant to the researcher's specific interests, is recommended to identify any changes in cellular phenotype or function. Due to the cell-line-specific nature of these changes, a generalized signaling pathway diagram is not provided. Experimental investigation is required to determine the precise effects on any given cell line.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. himedialabs.com [himedialabs.com]

- 2. Medium199 Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 3. 199 Medium for cell culture Clinisciences [clinisciences.com]
- 4. unibiotech.in [unibiotech.in]
- 5. Medium 199, Cell Culture Medium - A professional supplier of swabs [chenyanglobal.com]
- 6. expressionsystems.com [expressionsystems.com]
- 7. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ajinomotocellistkorea.com [ajinomotocellistkorea.com]
- 9. [CELLiST] CHO cell culture and adaptation guidelines | ajinomotocellistkorea [ajinomotocellistkorea.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Adapting Cell Lines to M199 Medium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15296203#adapting-cell-lines-to-grow-in-m199-medium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

